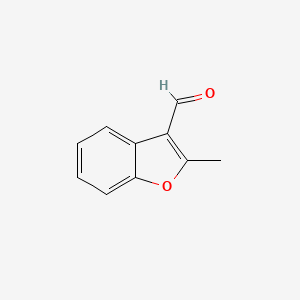

2-Methylbenzofuran-3-carbaldehyde

Description

BenchChem offers high-quality 2-Methylbenzofuran-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzofuran-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCYILGZMAMAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344107 | |

| Record name | 2-Methylbenzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55581-61-8 | |

| Record name | 2-Methylbenzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylbenzofuran-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview for the synthesis of 2-methylbenzofuran-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is the Vilsmeier-Haack formylation of 2-methylbenzofuran, a robust and widely adopted method. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical safety considerations. Furthermore, it explores alternative synthetic strategies, offering a comparative analysis to aid researchers in method selection. This guide is intended for chemistry professionals in research, development, and drug discovery, providing the technical depth necessary for successful synthesis, validation, and scale-up.

Introduction and Strategic Overview

2-Methylbenzofuran-3-carbaldehyde is a key synthetic intermediate. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds. The strategic introduction of a formyl group at the C3 position of the 2-methylbenzofuran nucleus provides a versatile chemical handle for a variety of subsequent transformations, including but not limited to, reductive amination, oxidation, Wittig reactions, and the synthesis of more complex heterocyclic systems.

The direct conversion of 2-methylbenzofuran to its 3-formyl derivative is most efficiently achieved via electrophilic aromatic substitution. Among the available formylation methods, the Vilsmeier-Haack reaction stands out for its reliability, use of accessible reagents, and high regioselectivity for this particular substrate.[1] This guide will therefore center on the practical execution of this important transformation.

The Vilsmeier-Haack Reaction: The Principal Synthetic Route

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Mechanism of Action: A Step-by-Step Analysis

Understanding the mechanism is crucial for troubleshooting and optimizing the reaction. The process can be broken down into three main stages:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of electron movements results in the elimination of a phosphate byproduct and the formation of the highly electrophilic N,N-dimethylchloroiminium ion—the active Vilsmeier reagent.[4]

-

Electrophilic Attack: The electron-rich 2-methylbenzofuran ring acts as a nucleophile. The π-electrons from the furan ring attack the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position.

-

Aromatization and Hydrolysis: The resulting intermediate is not aromatic. A base (often DMF itself) abstracts a proton from the C3 carbon, restoring the aromaticity of the benzofuran ring and forming an iminium salt intermediate. During aqueous workup, this iminium salt is readily hydrolyzed to yield the final aldehyde product, 2-methylbenzofuran-3-carbaldehyde.

Sources

An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 2-Methylbenzofuran

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the Vilsmeier-Haack formylation of 2-methylbenzofuran. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind critical process choices, ensuring a thorough understanding of this pivotal synthetic transformation.

Introduction: The Strategic Importance of Formylation

The introduction of a formyl group (–CHO) into an aromatic or heteroaromatic system is a cornerstone of organic synthesis. It provides a versatile chemical handle for constructing more complex molecular architectures. The Vilsmeier-Haack reaction stands out as a mild and efficient method for formylating electron-rich compounds, a class to which 2-methylbenzofuran belongs.[1][2][3] This reaction utilizes a specialized electrophile, the Vilsmeier reagent, generated in situ, to achieve high yields and regioselectivity where other formylation methods, like Friedel-Crafts, might fail or lack precision.[4] Understanding this reaction is crucial for synthesizing substituted benzofurans, which are core scaffolds in numerous pharmaceuticals and advanced materials.[5]

This whitepaper will dissect the reaction from first principles, beginning with the generation and nature of the active electrophile, followed by a detailed mechanistic walkthrough of its interaction with 2-methylbenzofuran, and culminating in a robust, step-by-step experimental protocol.

The Heart of the Reaction: Formation and Nature of the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction hinges on the in situ formation of a chloroiminium salt, commonly known as the Vilsmeier reagent.[6][7] This electrophilic species is typically generated from the reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, with phosphorus oxychloride (POCl₃) being the standard choice.[1][8]

The formation begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic (chloromethylene)dimethyliminium ion.[7][9]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

It is critical to recognize that the Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions generated in Friedel-Crafts acylations.[4] This characteristic is advantageous, as it imparts high selectivity, favoring reactions with highly activated, electron-rich substrates while leaving less reactive sites untouched.[10][11] The preparation is typically conducted at low temperatures (e.g., 0 °C) to control the exothermic reaction and maintain the stability of the reagent.[12]

The Core Mechanism: Electrophilic Attack on 2-Methylbenzofuran

The formylation of 2-methylbenzofuran is a classic example of an electrophilic aromatic substitution reaction. The process can be logically divided into two primary stages: the electrophilic attack by the Vilsmeier reagent and the subsequent hydrolysis to yield the final aldehyde.

Regioselectivity: The Decisive Role of the C2-Methyl Group

Benzofuran itself typically undergoes electrophilic substitution preferentially at the C2 position of the furan ring.[13] However, the substrate , 2-methylbenzofuran, already has this position occupied. The presence of the electron-donating methyl group at C2 further enhances the electron density of the heterocyclic ring, particularly at the adjacent C3 position. Consequently, the electrophilic attack by the Vilsmeier reagent is directed almost exclusively to the C3 position. This is because the resulting carbocation intermediate (a sigma complex) is effectively stabilized by resonance, including a key resonance structure where the positive charge is delocalized onto the adjacent oxygen atom.[14] Attack at any other position on the benzofuran ring system would result in a less stable intermediate.

Step-by-Step Mechanistic Pathway

-

Electrophilic Attack : The π-electron system of the 2-methylbenzofuran ring, specifically from the electron-rich C3 position, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[8][10] This step breaks the aromaticity of the furan ring and forms a resonance-stabilized cationic intermediate (an iminium ion).

-

Aromatization : The intermediate is transient. A proton is lost from the C3 position, restoring the aromaticity of the benzofuran ring system and yielding a neutral α-chloro amine adduct.

-

Hydrolysis : During the aqueous workup phase, this adduct is readily hydrolyzed. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final product, 2-methylbenzofuran-3-carbaldehyde, is formed.[1][6]

Caption: Mechanism of Vilsmeier-Haack formylation on 2-methylbenzofuran.

Field-Proven Experimental Protocol

This protocol provides a reliable methodology for the synthesis of 2-methylbenzofuran-3-carbaldehyde. The self-validating nature of this procedure lies in its controlled additions, temperature management, and defined workup steps that ensure reproducibility.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 2-Methylbenzofuran | C₉H₈O | 132.16 | 40.0 | 1.0 | 5.29 g |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 40 mL |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 44.0 | 1.1 | 4.0 mL (6.75 g) |

| Sodium Acetate (NaOAc) | CH₃COONa | 82.03 | 224 | 5.6 | 18.38 g |

| Deionized Water | H₂O | 18.02 | - | - | 200 mL |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | - | As needed |

| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | As needed |

Step-by-Step Methodology

-

Preparation of the Vilsmeier Reagent:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (40 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Causality: Cooling is essential to dissipate the heat generated during the exothermic reaction between DMF and POCl₃, preventing potential side reactions and degradation of the reagent.

-

Add phosphorus oxychloride (4.0 mL, 44.0 mmol) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent forms as a crystalline solid or thick slurry.

-

-

Formylation Reaction:

-

Add a solution of 2-methylbenzofuran (5.29 g, 40.0 mmol) in a minimal amount of DMF (if necessary for viscosity) to the Vilsmeier reagent slurry dropwise at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Hydrolysis:

-

Prepare a solution of sodium acetate (18.38 g, 224 mmol) in water (200 mL).

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully pour the reaction mixture onto crushed ice, followed by the slow addition of the aqueous sodium acetate solution with vigorous stirring.

-

Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts. Adding the reaction mixture to ice controls the highly exothermic quenching process. Sodium acetate acts as a buffer to maintain a suitable pH for the hydrolysis.

-

Stir the resulting mixture for 30 minutes at 0 °C.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

The crude residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 2-methylbenzofuran-3-carbaldehyde. A typical yield is in the range of 75-85%.[8]

-

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable tool for the C3-formylation of 2-methylbenzofuran. Its success is rooted in the controlled, in situ generation of a moderately reactive Vilsmeier reagent, which ensures high regioselectivity for the most electron-rich position on the substituted benzofuran ring. The mechanism proceeds through a well-understood electrophilic aromatic substitution pathway, followed by a straightforward hydrolysis. The provided experimental protocol, grounded in established chemical principles, offers a clear and reproducible path to synthesizing 2-methylbenzofuran-3-carbaldehyde, a valuable intermediate for further elaboration in medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

NROChemistry via YouTube. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Stack Exchange. Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. [Link]

-

YouTube. Benzo[b]furan: Chemical Reactivity. [Link]

-

International Journal of Trend in Scientific Research and Development. Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. [Link]

-

Wikipedia. Vilsmeier reagent. [Link]

-

SlideShare. 22723_lec7.ppt. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

ResearchGate. Synthesis Using Vilsmeier Reagents. [Link]

-

Molecules (MDPI). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. synthesis of heterocycle via Vilsmeier-haack reaction. [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

-

RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl) malonaldehyde and its synthetic applications. [Link]

-

Molecules (MDPI). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpcbs.com [ijpcbs.com]

- 13. 22723_lec7.ppt [slideshare.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Data of 2-Methylbenzofuran-3-carbaldehyde: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methylbenzofuran-3-carbaldehyde (CAS No. 55581-61-8), a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry.[1][2] The structural elucidation of this molecule is paramount for its application in drug discovery and materials science. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

2-Methylbenzofuran-3-carbaldehyde possesses a benzofuran core, which is a bicyclic structure consisting of a fused benzene and furan ring. Key structural features influencing its spectroscopic properties include the electron-donating methyl group at the 2-position and the electron-withdrawing carbaldehyde (formyl) group at the 3-position. This specific substitution pattern dictates the electronic environment of each atom, resulting in a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted and reported ¹H and ¹³C NMR data for 2-Methylbenzofuran-3-carbaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data of 2-Methylbenzofuran-3-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | H-1' (Aldehyde) |

| ~7.8 - 7.3 | Multiplet | 4H | Ar-H (Benzene ring) |

| ~2.7 | Singlet | 3H | -CH₃ (Methyl) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (H-1'): The downfield chemical shift of the aldehyde proton (~10.1 ppm) is a characteristic feature, attributed to the deshielding effect of the adjacent carbonyl group. Its singlet multiplicity indicates no adjacent protons.

-

Aromatic Protons (Ar-H): The protons on the benzene ring typically appear as a complex multiplet in the aromatic region (~7.3-7.8 ppm). The specific splitting pattern depends on the coupling between adjacent protons.

-

Methyl Protons (-CH₃): The methyl protons at the 2-position resonate as a sharp singlet around 2.7 ppm. The singlet nature arises from the absence of neighboring protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data of 2-Methylbenzofuran-3-carbaldehyde

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (Aldehyde) |

| ~155 | C-7a |

| ~145 | C-2 |

| ~130 - 120 | Aromatic Carbons |

| ~115 | C-3a |

| ~110 | C-3 |

| ~15 | -CH₃ (Methyl) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and appears at the far downfield region of the spectrum (~185 ppm).

-

Aromatic and Heterocyclic Carbons: The carbons of the benzofuran ring system resonate in the region of ~110-155 ppm. The specific shifts are influenced by the substituents and their electronic effects.

-

Methyl Carbon (-CH₃): The methyl carbon is the most upfield signal in the spectrum, appearing around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectral Data of 2-Methylbenzofuran-3-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aromatic and methyl) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (furan ring) |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum shows characteristic C-H stretching vibrations for the aromatic ring and the methyl group just below 3000 cm⁻¹. The aldehyde C-H stretch typically appears as two weak to medium bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

-

Carbonyl Stretching (C=O): A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group of a conjugated aldehyde. The conjugation with the benzofuran ring system lowers the stretching frequency compared to a non-conjugated aldehyde.

-

C=C and C-O Stretching: Absorptions corresponding to the C=C stretching of the aromatic and furan rings are observed in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ is characteristic of the aryl-ether C-O stretching within the furan ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula of 2-Methylbenzofuran-3-carbaldehyde is C₁₀H₈O₂.[1][3]

Table 4: Mass Spectrometry Data of 2-Methylbenzofuran-3-carbaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 159 | High | [M-H]⁺ |

| 131 | Moderate | [M-CHO]⁺ |

| 103 | Moderate | [M-CHO-CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The mass spectrum will show a prominent molecular ion peak at an m/z of 160, corresponding to the molecular weight of the compound.

-

[M-H]⁺ Peak: A significant peak at m/z 159 is due to the loss of a hydrogen atom, a common fragmentation for aldehydes.

-

[M-CHO]⁺ Peak: The loss of the formyl radical (CHO) results in a fragment at m/z 131.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment can lead to the ion at m/z 103. The presence of a peak at m/z 77 is indicative of a phenyl fragment. A study on the fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry provides insights into common fragmentation pathways for this class of compounds.[4]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data integrity.

Sample Preparation for NMR Spectroscopy

-

Weigh approximately 5-10 mg of 2-Methylbenzofuran-3-carbaldehyde.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

NMR Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Sample Preparation and Data Acquisition for IR Spectroscopy

-

For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Alternatively, for soluble samples, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Place the sample in the IR spectrometer and acquire the spectrum.

Sample Preparation and Data Acquisition for Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range.

Visualizations

Molecular Structure of 2-Methylbenzofuran-3-carbaldehyde

Caption: Molecular structure of 2-Methylbenzofuran-3-carbaldehyde.

Key Spectroscopic Correlations

Caption: Correlation of structural features with key spectroscopic signals.

References

-

PubChem. 2-Methylbenzofuran-3-carbaldehyde. [Link]

-

Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]

-

PubChem. 2-Methylbenzofuran-3-carbaldehyde. [Link]

Sources

An In-Depth Technical Guide to 2-Methylbenzofuran-3-carbaldehyde: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzofuran-3-carbaldehyde is a heterocyclic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antifungal, and monoamine oxidase (MAO) inhibitory properties.[1][2][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methylbenzofuran-3-carbaldehyde, offering insights for its application in research and drug development.

Physicochemical and Spectroscopic Properties

2-Methylbenzofuran-3-carbaldehyde is a solid at room temperature with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[5][6]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | [5] |

| Molecular Weight | 160.17 g/mol | [5] |

| CAS Number | 55581-61-8 | [5] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (δ 9-10 ppm). The methyl group (CH₃) at the 2-position will appear as a singlet further upfield. The aromatic protons on the benzene ring will exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by a resonance for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (δ > 180 ppm). The carbons of the benzofuran ring system and the methyl group will appear at their characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration characteristic of an aldehyde, typically in the range of 1680-1700 cm⁻¹. Additional bands corresponding to C-H and C-O stretching, as well as aromatic C=C stretching, will also be present.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the benzofuran ring.

Synthesis of 2-Methylbenzofuran-3-carbaldehyde

The most common and efficient method for the synthesis of 2-Methylbenzofuran-3-carbaldehyde is the Vilsmeier-Haack formylation of 2-methylbenzofuran.[8] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Vilsmeier-Haack Reaction: Mechanism and Protocol

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[9] The electron-rich 2-methylbenzofuran then attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde.

Figure 1: General workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

The following is a representative protocol for the Vilsmeier-Haack formylation of 2-methylbenzofuran, adapted from general procedures.[3][9]

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

-

Formylation: Dissolve 2-methylbenzofuran (1.0 equivalent) in a minimal amount of an anhydrous solvent such as dichloromethane (DCM).

-

Add the 2-methylbenzofuran solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).

-

Workup and Purification: Carefully pour the reaction mixture into a stirred mixture of crushed ice and water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate to hydrolyze the iminium salt intermediate. Stir vigorously for about an hour.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-Methylbenzofuran-3-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Methylbenzofuran-3-carbaldehyde is primarily dictated by the aldehyde functional group and the electron-rich benzofuran ring system. The aldehyde group readily undergoes nucleophilic addition and condensation reactions, making it a versatile handle for further molecular elaboration.

Reactions of the Aldehyde Group

Wittig Reaction:

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[2][10] 2-Methylbenzofuran-3-carbaldehyde can react with a variety of phosphorus ylides (Wittig reagents) to generate the corresponding 3-(alkenyl)-2-methylbenzofurans. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to yield the Z-isomer.[11][12]

Figure 2: The Wittig reaction of 2-Methylbenzofuran-3-carbaldehyde.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a C=C double bond.[1][13] 2-Methylbenzofuran-3-carbaldehyde can be condensed with compounds such as malononitrile or ethyl cyanoacetate to yield highly functionalized derivatives. These products can serve as versatile intermediates for the synthesis of various heterocyclic systems. The yields of Knoevenagel condensations are generally good to excellent, depending on the specific reactants and conditions employed.[14][15]

Figure 3: The Knoevenagel condensation of 2-Methylbenzofuran-3-carbaldehyde.

Reactions Involving the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde group at the 3-position will deactivate the ring towards further electrophilic attack. Conversely, the aldehyde can be a precursor to other functional groups that can then participate in reactions involving the heterocyclic core.

Applications in Drug Discovery and Development

The benzofuran moiety is a key structural feature in numerous biologically active compounds.[16][17] 2-Methylbenzofuran-3-carbaldehyde, as a functionalized building block, holds significant potential for the synthesis of novel therapeutic agents.

Anticancer Agents

Derivatives of benzofuran have demonstrated promising anticancer activities.[1][2][4] For instance, certain 3-methylbenzofuran derivatives have shown antiproliferative activity against non-small cell lung carcinoma cell lines.[13] The aldehyde functionality of 2-Methylbenzofuran-3-carbaldehyde can be readily transformed into various other groups, such as hydrazones, oximes, or amides, to generate libraries of compounds for screening as potential anticancer agents. The synthesis of benzofuran-based oxadiazole conjugates with cytotoxic activity against pancreatic and colon cancer cells has been reported.[18]

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidase inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[6] The benzofuran scaffold has been explored for the development of MAO inhibitors.[3] Specifically, 2-arylbenzofuran derivatives have been synthesized and evaluated as selective MAO-B inhibitors. 2-Methylbenzofuran-3-carbaldehyde can serve as a starting point for the synthesis of such compounds, for example, through a Wittig reaction to introduce an aryl group at the 3-position, followed by further modifications.

Safety and Handling

Detailed toxicological data for 2-Methylbenzofuran-3-carbaldehyde is not extensively documented. However, based on the data for related compounds like 2-methylbenzofuran and other aldehydes, appropriate safety precautions should be taken. It is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Methylbenzofuran-3-carbaldehyde is a versatile and valuable building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group open avenues for the synthesis of a wide range of complex molecules. Given the established biological importance of the benzofuran scaffold, 2-Methylbenzofuran-3-carbaldehyde represents a key intermediate for the development of novel therapeutic agents, particularly in the areas of oncology and neuropharmacology. This guide provides a foundational understanding of its chemistry to aid researchers and drug development professionals in harnessing its synthetic potential.

References

- Chen, Y., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv

- Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. (2024). PMC - PubMed Central.

- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013).

- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.

- 2-Methylbenzofuran. (n.d.). SpectraBase.

- Wittig reaction. (n.d.). Wikipedia.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.

- Condensation reaction of substituted aromatic aldehydes and active methylene compounds. (n.d.).

- Wittig Reaction. (2023). Chemistry LibreTexts.

- 2-Methylbenzofuran-3-carbaldehyde | CAS 55581-61-8. (n.d.). SCBT.

- 2D (A) and 3D (B) interactions of 3-(morpholinomethyl)benzofuran... (n.d.).

- Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. (n.d.). Sciforum.

- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)

- First synthesis of 2-(benzofuran-2-yl)

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025).

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Knoevenagel condensation of aldehydes with active methylene compounds... (n.d.).

- Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (n.d.). PubMed Central.

- Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. (n.d.). The Royal Society of Chemistry.

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). PMC - NIH.

- 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938. (n.d.). PubChem.

- Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran deriv

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.

- 2-Methylbenzofuran-3-carbaldehyde | C10H8O2 | CID 594459. (n.d.). PubChem - NIH.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2025).

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2025).

- Natural source, bioactivity and synthesis of benzofuran deriv

- Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf. (2025). uu .diva.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). PMC - NIH.

- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI.

- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

- Synthesis Using Vilsmeier Reagents. (n.d.).

- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). SciRP.org.

Sources

- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 2-Methylbenzofuran-3-carbaldehyde | C10H8O2 | CID 594459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylbenzofuran-3-carbaldehyde: A Versatile Synthon for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic and structural properties confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Within this class, 2-Methylbenzofuran-3-carbaldehyde emerges as a particularly valuable and versatile building block. The strategic placement of a nucleophilic methyl group at the C2 position and a reactive electrophilic aldehyde at the C3 position provides a powerful synthetic handle for molecular elaboration. This guide provides a comprehensive overview of the synthesis, characterization, and key synthetic transformations of 2-Methylbenzofuran-3-carbaldehyde, offering field-proven insights and detailed protocols for its application in the construction of complex molecular architectures.

The Strategic Importance of the 2-Methylbenzofuran-3-carbaldehyde Scaffold

The utility of 2-Methylbenzofuran-3-carbaldehyde stems from the distinct reactivity of its constituent parts. The benzofuran ring system is electron-rich, making it susceptible to electrophilic substitution, although the existing substitution pattern directs further reactions. The C2-methyl group enhances the electron-donating nature of the furan moiety. The C3-carbaldehyde is the primary site for synthetic manipulation, acting as an electrophilic handle for a vast array of nucleophilic additions and condensation reactions. This combination allows for the controlled and predictable construction of more complex derivatives, making it an ideal starting point for generating libraries of compounds for drug discovery and materials science.[6]

Synthesis and Characterization

Preferred Synthetic Route: Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of 2-Methylbenzofuran-3-carbaldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic or heteroaromatic ring.

Causality of Experimental Choice: The Vilsmeier-Haack reaction is chosen for its high regioselectivity and efficiency with electron-rich heterocycles like 2-methylbenzofuran. The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the most nucleophilic position of the heterocycle. In 2-methylbenzofuran, the C3 position is electronically activated and sterically accessible, leading to the preferential formation of the 3-formyl derivative.

Experimental Protocol: Synthesis of 2-Methylbenzofuran-3-carbaldehyde

Materials:

-

2-Methylbenzofuran (1.0 eq)

-

N,N-Dimethylformamide (DMF) (3.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool an anhydrous solution of DMF in DCM to 0 °C using an ice bath.

-

Slowly add POCl₃ dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Add a solution of 2-methylbenzofuran in DCM dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methylbenzofuran-3-carbaldehyde as a solid.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of 2-Methylbenzofuran-3-carbaldehyde.

Physicochemical and Spectroscopic Data

All synthesized batches must be validated to confirm identity and purity.

| Property | Value | Reference |

| CAS Number | 55581-61-8 | [7] |

| Molecular Formula | C₁₀H₈O₂ | [7] |

| Molecular Weight | 160.17 g/mol | [7] |

| Appearance | White to pale yellow solid | [8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~10.3 (s, 1H, -CHO), 7.8-7.3 (m, 4H, Ar-H), 2.7 (s, 3H, -CH₃) | Typical values |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~185 (-CHO), 160-110 (Ar-C), 15 (-CH₃) | Typical values |

| IR (KBr, cm⁻¹) | ~1670 (C=O stretch, aldehyde), ~2850, 2750 (C-H stretch, aldehyde) | Typical values |

Key Synthetic Transformations and Applications

The aldehyde functionality is a gateway to a multitude of chemical transformations, enabling the construction of diverse molecular scaffolds.

C=C Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting aldehydes with active methylene compounds to produce α,β-unsaturated products.[9][10]

Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 2-Methylbenzofuran-3-carbaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration to yield the thermodynamically stable conjugated product. The choice of a weak base is critical to prevent self-condensation of the aldehyde.[9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

2-Methylbenzofuran-3-carbaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Piperidine (0.1 eq)

-

Ethanol

Procedure:

-

Dissolve 2-Methylbenzofuran-3-carbaldehyde and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. A precipitate may form as the reaction proceeds.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain (2-methylbenzofuran-3-yl)methylenemalononitrile.

Visualization: Knoevenagel Condensation Mechanism

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Olefination via the Wittig Reaction

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with high stereo- and regioselectivity.[11][12] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[13]

Mechanistic Insight: The reaction begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a dipolar intermediate known as a betaine, which rapidly cyclizes to a four-membered ring, the oxaphosphetane.[11][13] The thermodynamic driving force of the reaction is the subsequent collapse of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide, due to the formation of a very strong P=O bond.[12] The stereochemical outcome (E/Z isomerism) can be influenced by the stability of the ylide and the reaction conditions.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

2-Methylbenzofuran-3-carbaldehyde (1.0 eq)

Procedure:

-

Ylide Formation: In a flame-dried, two-necked flask under nitrogen, suspend benzyltriphenylphosphonium chloride in anhydrous THF.

-

Carefully add NaH portion-wise at room temperature. The mixture will turn a characteristic deep orange/red color, indicating ylide formation.

-

Stir the mixture at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 2-Methylbenzofuran-3-carbaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.

Visualization: Wittig Reaction Mechanism

Caption: Key stages of the Wittig olefination reaction pathway.

Case Study: Synthesis of Bioactive Benzofuran Carboxamides

The benzofuran scaffold is a key component in many biologically active molecules. For instance, 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent inhibitors of Sortase A in Staphylococcus aureus, a critical enzyme for bacterial virulence.[14] The synthesis of such compounds can be readily achieved starting from 2-Methylbenzofuran-3-carbaldehyde.

Synthetic Scheme for a Bioactive Scaffold

A plausible synthetic route involves an initial oxidation of the title aldehyde to its corresponding carboxylic acid, followed by amide coupling.

-

Oxidation: 2-Methylbenzofuran-3-carbaldehyde is oxidized to 2-methylbenzofuran-3-carboxylic acid using a mild oxidizing agent like sodium chlorite (NaClO₂) with a scavenger.

-

Amide Coupling: The resulting carboxylic acid is activated (e.g., conversion to an acyl chloride with SOCl₂ or using coupling agents like HATU/EDC) and reacted with a desired amine (e.g., aniline) to form the final carboxamide derivative.

Visualization: Multi-Step Synthesis Pathway

Caption: Synthetic pathway from the aldehyde to a bioactive carboxamide scaffold.

Conclusion and Future Outlook

2-Methylbenzofuran-3-carbaldehyde is a high-value, versatile building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its aldehyde group allow for the efficient construction of a wide array of complex molecules. The key transformations highlighted in this guide—Knoevenagel condensation and Wittig olefination—provide robust and reliable methods for C-C bond formation, paving the way for novel derivatives. Its demonstrated utility in the synthesis of bioactive scaffolds underscores its continuing importance for professionals in drug discovery and medicinal chemistry. Future applications are poised to expand into the fields of organic electronics and functional polymers, where the benzofuran core can be integrated to develop novel materials with tailored properties.

References

-

PubChem. (n.d.). 2-Benzofurancarboxaldehyde, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzofuran-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley. (n.d.). 2-Methylbenzofuran. SpectraBase. Retrieved from [Link]

-

Bielenica, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. Available at: [Link]

-

Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Developments in Knoevenagel Condensation Reaction: A Review. Retrieved from [Link]

-

Nichols, D. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

University of the West Indies. (n.d.). The WITTIG REACTION with CHEMILUMINESCENCE! Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Sciforum. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]

-

Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

-

Ma, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26746-26764. Available at: [Link]

- Google Patents. (n.d.). CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof.

-

Semantic Scholar. (2022). Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. Retrieved from [Link]

-

SCIRP. (2019). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Retrieved from [Link]

-

Iraqi Journal of Science. (2015). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

-

MDPI. (2011). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive 2-arylbenzofuran derivatives from Morus wittiorum. Retrieved from [Link]

-

R Discovery. (2014). Bioactive Benzofuran derivatives: A review. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Retrieved from [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scbt.com [scbt.com]

- 8. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. orientjchem.org [orientjchem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Substituted Benzofuran Aldehydes

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of substituted benzofuran aldehydes. These heterocyclic compounds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic molecules. This document details robust synthetic methodologies, including classical formylation reactions and modern metal-catalyzed approaches. Furthermore, it offers practical guidance on purification techniques and in-depth characterization using various spectroscopic methods. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently work with this important class of compounds.

Introduction: The Significance of Substituted Benzofuran Aldehydes

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5] The introduction of a formyl (aldehyde) group onto the benzofuran nucleus provides a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex and potent drug candidates. The aldehyde functionality can be readily transformed into a variety of other functional groups, making substituted benzofuran aldehydes key intermediates in the synthesis of diverse compound libraries for drug discovery.[6]

This guide will delve into the practical aspects of working with these molecules, from their rational synthesis to their rigorous purification and characterization, providing a solid foundation for their application in drug development programs.

Synthetic Strategies for Substituted Benzofuran Aldehydes

The synthesis of substituted benzofuran aldehydes can be broadly categorized into two main approaches: the direct formylation of a pre-formed benzofuran ring and the construction of the benzofuran ring with the aldehyde group already incorporated or generated in situ. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Direct Formylation of Benzofuran Scaffolds

Direct formylation methods introduce an aldehyde group onto an existing benzofuran ring system. These reactions are typically electrophilic aromatic substitutions.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[8] The reaction is generally regioselective, with substitution occurring at the most electron-rich position of the benzofuran ring, often the 2-position.[9]

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Methoxybenzofuran

Materials:

-

7-Methoxybenzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of 7-methoxybenzofuran (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous DMF (3.0 eq).

-

Slowly add POCl₃ (1.2 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-methoxybenzofuran-2-carbaldehyde.

Figure 1: General workflow of the Vilsmeier-Haack reaction for the formylation of benzofurans.

The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[10][11] This reaction is particularly useful for the synthesis of hydroxy-substituted benzofuran aldehydes. The formylation occurs preferentially at the position ortho to the hydroxyl group due to a directing effect.[12]

Experimental Protocol: Duff Reaction for the Synthesis of 5-Hydroxybenzofuran-4-carbaldehyde

Materials:

-

5-Hydroxybenzofuran

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

Sulfuric acid, concentrated

-

Water

Procedure:

-

Heat a mixture of glycerol and boric acid to 150-160 °C in a round-bottom flask equipped with a mechanical stirrer.

-

In a separate beaker, intimately mix 5-hydroxybenzofuran (1.0 eq) and HMTA (1.5 eq).

-

Add the solid mixture portion-wise to the hot glycerol-boric acid solution over 10 minutes with vigorous stirring.

-

Maintain the reaction temperature at 160 °C for 15-20 minutes.

-

Cool the reaction mixture to 100 °C and then carefully add a mixture of concentrated sulfuric acid and water.

-

Subject the resulting mixture to steam distillation to isolate the volatile aldehyde product.

-

Alternatively, the cooled reaction mixture can be extracted with diethyl ether, and the organic layer washed, dried, and concentrated.

-

Purify the crude product by recrystallization or column chromatography.

Figure 2: Simplified mechanism of the Duff reaction for the formylation of hydroxybenzofurans.

Synthesis via Benzofuran Ring Formation

An alternative to direct formylation is the construction of the benzofuran ring itself, incorporating the aldehyde functionality during the cyclization process.

Transition metal-catalyzed reactions, particularly those employing palladium and copper, have emerged as powerful tools for the synthesis of substituted benzofurans.[4] A common strategy involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[8][13] By choosing an alkyne bearing a protected or latent aldehyde group, substituted benzofuran aldehydes can be accessed.

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted Benzofuran Aldehydes

Step 1: Sonogashira Coupling Materials:

-

ortho-Iodophenol

-

Terminal alkyne with a protected aldehyde (e.g., an acetal)

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

Procedure:

-

To a solution of ortho-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

-

Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the coupled product.

Step 2: Intramolecular Cyclization and Deprotection Materials:

-

The coupled product from Step 1

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (aqueous)

Procedure:

-

Dissolve the coupled product in anhydrous DMF and add potassium carbonate (2.0 eq).

-

Heat the mixture to 100-120 °C and stir for 6-12 hours.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

To deprotect the aldehyde, treat the resulting product with aqueous hydrochloric acid in a suitable solvent like THF.

-

Purify the final benzofuran aldehyde by column chromatography or recrystallization.

Figure 3: General scheme for the metal-catalyzed synthesis of benzofuran aldehydes.

Isolation and Purification of Substituted Benzofuran Aldehydes

The purification of substituted benzofuran aldehydes requires careful consideration due to the potential for oxidation of the aldehyde group to a carboxylic acid.

Column Chromatography

Flash column chromatography is a standard method for the purification of these compounds.[14]

-

Stationary Phase: Silica gel is the most commonly used stationary phase. For particularly sensitive compounds, deactivated silica (e.g., with triethylamine) can be used to minimize degradation.

-

Mobile Phase: A mixture of non-polar and polar solvents is typically employed. A common starting point is a gradient of ethyl acetate in hexane. The polarity of the solvent system should be carefully optimized to achieve good separation of the desired product from impurities.

Recrystallization

Recrystallization is an effective technique for purifying solid benzofuran aldehydes.[15] The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems include:

-

Ethanol/Water

-

Acetone/Hexane

-

Dichloromethane/Hexane

-

Ethyl acetate/Petroleum ether[7]

It is advisable to perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Characterization of Substituted Benzofuran Aldehydes

A combination of spectroscopic techniques is essential for the unambiguous characterization of substituted benzofuran aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The protons on the benzofuran ring system will show characteristic coupling patterns depending on the substitution.

-

¹³C NMR: The carbonyl carbon of the aldehyde group gives a characteristic signal in the range of δ 185-200 ppm. The chemical shifts of the other carbons in the molecule provide valuable information about the substitution pattern.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzofuran Aldehydes

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-Nitrobenzofuran-2-carbaldehyde | CDCl₃ | 9.90 (s, 1H, CHO), 8.45 (d, 1H), 7.80 (dd, 1H), 7.65 (d, 1H) | 180.5 (CHO), 158.2, 145.1, 129.8, 122.5, 118.9, 112.3 |

| 6-Methoxybenzofuran-2-carbaldehyde | CDCl₃ | 9.85 (s, 1H, CHO), 7.60 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H), 3.90 (s, 3H, OCH₃) | 179.8 (CHO), 160.1, 155.4, 125.3, 122.1, 114.7, 95.8, 55.9 (OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the aldehyde functional group.[6]

-

C=O Stretch: A strong absorption band in the region of 1680-1715 cm⁻¹ is characteristic of the carbonyl stretching vibration of an aromatic aldehyde. Conjugation with the benzofuran ring system typically lowers the stretching frequency compared to aliphatic aldehydes.

-

C-H Stretch: Two weak to medium bands are often observed in the region of 2700-2850 cm⁻¹ corresponding to the C-H stretching vibration of the aldehyde proton. The presence of these bands is a strong indicator of an aldehyde.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is commonly used. The molecular ion peak (M⁺) is typically observed, and fragmentation patterns can provide structural information. Common fragmentation pathways include the loss of the formyl group (-CHO) or carbon monoxide (-CO).

Biological Activities of Substituted Benzofuran Aldehydes

Substituted benzofuran aldehydes have demonstrated a range of promising biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of benzofuran derivatives, including those with aldehyde functionalities, against various cancer cell lines.[17][18][19][20] The mechanism of action can involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

-

Antimicrobial Activity: Benzofuran aldehydes have shown activity against a spectrum of bacteria and fungi.[4][21][22][23][24] The presence of specific substituents on the benzofuran ring can significantly influence the antimicrobial potency.

-

Neuroprotective Effects: Certain benzofuran derivatives have exhibited neuroprotective properties in models of neurodegenerative diseases like Alzheimer's.[1][2][5][9][25] These compounds can act as antioxidants and modulate pathways involved in neuronal cell death.

Conclusion

Substituted benzofuran aldehydes are a versatile and valuable class of compounds with significant potential in drug discovery and development. This guide has provided a comprehensive overview of their synthesis, isolation, and characterization, offering practical protocols and key insights for researchers in the field. A thorough understanding of the methodologies presented herein will empower scientists to efficiently synthesize and purify these important intermediates, facilitating the development of novel therapeutics. The continued exploration of the chemical space around the benzofuran aldehyde scaffold is a promising avenue for the discovery of new and effective medicines.

References

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Benzofuran: a promising scaffold for the discovery of new bioactive agents. RSC Advances, 4(83), 44059-44083.

- Bruker. (n.d.). ¹H and ¹³C NMR Spectra.

- El-Sayed, M. A. A., Abbas, H. S., & El-Sayed, M. A. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST).

- Kim, J. H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2656-2660.

- Kocyigit, U. M., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. Chemistry & Biodiversity.

- Kucukoglu, K., et al. (2021). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Journal of Molecular Structure, 1244, 130953.

- Menteşe, E., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry.

- Mohammad, Y., et al. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Journal of the Iranian Chemical Society.

- Surakshitha, T., et al. (2015). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

- Lee, S., & Beom, J. (2020). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 10(72), 44265-44269.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4833.

- González-Ramírez, J. E., et al. (2018). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Chemistry, 6, 53.

- Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 7(4), 111-116.

- Zhang, L., et al. (2017).

- Kumar, R., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(1), 1-15.

- Koca, M., et al. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358.

- Lorenzo, J., et al. (2017). A Natural Benzofuran from the Patagonic Aleurodiscus vitellinus Fungus has Potent Neuroprotective Properties on a Cellular Model of Amyloid-β Peptide Toxicity. Journal of Alzheimer's Disease, 58(1), 221-234.

- Tanaka, K., et al. (2018). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA International Journal for Chemistry, 72(12), 888-891.

- Wikipedia. (n.d.). Duff reaction.

- Grokipedia. (n.d.). Duff reaction.

- SynArchive. (n.d.). Duff Reaction.

- Füstero, S., et al. (2011). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. European Journal of Organic Chemistry, 2011(16), 2969-2978.

- Gökçe, M., et al. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Maldonado, R. A., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(42), 10074-10082.

- Kabalka, G. W., et al. (2004). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. The Journal of Organic Chemistry, 69(17), 5807-5810.

- Chem-St

- University of Puget Sound. (n.d.).

- BenchChem. (n.d.).

- Kumar, D. R. H., et al. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 473-478.

- McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

- ResearchGate. (n.d.). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles.

- Allen, C. F. H., & VanAllan, J. A. (1964). U.S. Patent No. 3,147,280. Washington, DC: U.S.

- da Silva, A. B., et al. (2007). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 18(8), 1580-1587.

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- University of Rochester. (n.d.).

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.

- Sigma-Aldrich. (n.d.). 6-Methoxybenzofuran-2-carbaldehyde.

- Yulianto, E. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 114-133.

- Wu, Y., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 24(35), 6464-6469.